tert-butyl N-(5-amino-2-ethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-(5-amino-2-ethylphenyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 5-amino-2-ethylphenyl isocyanate . The reaction typically occurs under mild conditions, often at room temperature, and may involve the use of a catalyst such as palladium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(5-amino-2-ethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-butyl N-(5-amino-2-ethylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-2-ethylphenyl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions . This process is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-amino-4-methylphenyl)carbamate
- tert-butyl N-(2-amino-3-ethylphenyl)carbamate
Uniqueness
tert-butyl N-(5-amino-2-ethylphenyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a protecting group for amines under mild conditions makes it particularly valuable in organic synthesis .
Properties
CAS No. |
1854427-74-9 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.